molecular formula C7H4BrF3O B1343080 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene CAS No. 433939-28-7

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

Cat. No. B1343080
M. Wt: 241 g/mol
InChI Key: TVMFSEYOFZQZAB-UHFFFAOYSA-N
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Description

The compound 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic molecule that contains bromine, fluorine, and a difluoromethoxy group attached to a benzene ring. The presence of these substituents can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various strategies, including electrophilic aromatic substitution and coupling reactions. For instance, the synthesis of fluorinated distyrylbenzene derivatives, which are structurally related to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, has been achieved through palladium-catalyzed coupling reactions . Similarly, the synthesis of 1-bromo-2-fluorobenzene has been described using diazotization techniques, where a diazonium salt is transformed into the bromo-fluorobenzene compound . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene by introducing the appropriate difluoromethoxy group at the correct position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectroscopy have been used to investigate the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene . These techniques, along with electron diffraction studies, can provide detailed information about bond lengths, bond angles, and the influence of substituents on the benzene ring . The presence of halogen atoms and the difluoromethoxy group in 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene would likely result in unique vibrational modes and a distinct molecular geometry that could be elucidated using similar methods.

Chemical Reactions Analysis

The reactivity of halogenated benzenes in chemical reactions can be influenced by the nature and position of the substituents on the benzene ring. For example, the photodissociation of 1-bromo-3-fluorobenzene has been studied using photofragment translational spectroscopy, revealing the dynamics of bond cleavage and the effect of fluorine substitution . The presence of a difluoromethoxy group in 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene would add another layer of complexity to its reactivity, potentially affecting the outcome of photochemical reactions and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are significantly affected by their molecular structure. The crystal structure of polyfluoro-substituted benzenes, for example, can exhibit unique intermolecular interactions such as C–H⋅⋅⋅F–C hydrogen bonding, which can influence the solid-state organization of the molecules . The introduction of a difluoromethoxy group in 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene would likely impact its boiling point, melting point, solubility, and other physical properties. Additionally, the electronic properties, such as absorption wavelengths and frontier molecular orbital energies, can be studied using time-dependent DFT calculations to understand the electronic structure of the molecule .

Scientific Research Applications

Electrochemical Fluorination Studies

The electrochemical fluorination of aromatic compounds, including halobenzenes, has been a subject of research. In a study by Horio et al. (1996), the formation mechanism of fluorobenzenes, such as 1,4-difluorobenzene, was investigated during the electrolysis of various chloro and bromobenzenes in specific electrolytes. This research highlights the reaction mechanisms and side reactions involved in the electrochemical fluorination process (Horio et al., 1996).

Photofragment Translational Spectroscopy

The ultraviolet photodissociation of bromofluorobenzenes, including 1-bromo-3-fluorobenzene, has been analyzed using spectroscopy techniques. Gu et al. (2001) studied the translational energy distributions of photofragments, revealing insights into the energy partitioning and the effects of fluorine atom substitution in these compounds (Gu et al., 2001).

Organic Synthesis Applications

The compound 1-bromo-2-fluorobenzene, closely related to 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, has been utilized in organic synthesis. Rutherford and Redmond (2003) discussed its use as an intermediate in the preparation of diazonium salts, showcasing its role in various synthetic pathways (Rutherford & Redmond, 2003).

Synthesis of No-Carrier-Added Compounds

Ermert et al. (2004) explored different methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, an important compound for 18F-arylation reactions in radiopharmaceuticals. This research demonstrates the potential of bromofluorobenzenes in the synthesis of medically relevant compounds (Ermert et al., 2004).

Vibrational Spectroscopy

The vibrational spectra of trisubstituted benzenes, including bromodifluorobenzenes, have been studied for their unique spectral characteristics. Aralakkannavar et al. (1992) recorded and analyzed the Raman and infrared spectra of these compounds, contributing to a better understanding of their molecular structures and interactions (Aralakkanavar et al., 1992).

Coordination Chemistry Research

Research by Plenio et al. (1997) on fluorocarbons, including 1,3-bis(bromomethyl)-2-fluorobenzene, delves into the synthesis and metal ion complexation of fluorocryptands. This highlights the significance of bromofluorobenzenes in the development of complex molecular structures and their potential applications in coordination chemistry (Plenio et al., 1997).

Palladium-Catalyzed Carbonylative Reactions

Chen et al. (2014) conducted a study on the carbonylative transformation of 1-bromo-2-fluorobenzenes, showcasing the effectiveness of different nucleophiles in these reactions. This research underlines the versatility of bromofluorobenzenes in palladium-catalyzed processes, with potential applications in organic synthesis and pharmaceuticals (Chen et al., 2014).

Metallation and Electrophile Reactions

Baenziger et al. (2019) demonstrated the selective ortho-metalation of bromodifluorobenzene derivatives, including reactions with various electrophiles. This research provides insights into the reactivity and versatility of these compounds in complex chemical syntheses (Baenziger et al., 2019).

Liquid Crystal Compound Synthesis

De-y (2013) researched the synthesis of liquid crystal compounds using bromofluorobenzene derivatives. The study showcases the application of these compounds in improving the properties of liquid crystals, which are crucial in various display technologies (De-y, 2013).

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMFSEYOFZQZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619812
Record name 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene

CAS RN

433939-28-7
Record name 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433939-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-fluorophenol (0.5 g, 2.6 mmol) in DMF (4.5 mL) was added K2CO3 (0.9 g, 6.54 mmol) and stirred at 25° C. for 10 min. Water (0.5 mL) was added to the above mixture followed by addition of 2-Chloro-2,2-difluoroacetic acid sodium salt (0.6 g, 3.93 mmol) and stirring was continued at 100° C. for 3 h. The reaction mixture was cooled to 25° C. and diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude, which was purified by column chromatography (using silica gel and 2% ethyl acetate in Hexane as eluent) to afford the desired compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.2-6.9 (2H, m), 6.8-6.7 (1H, d), 6.7-6.2 (1H, m).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-5-fluorophenol. (6.1 g, 31.0 mmol; see step (ii) above) and chlorodifluoromethane (13.0 g, 150.0 mmol) in i-PrOH (100 mL) and 30% KOH (80 mL) was heated in a sealed flask for 18 h at 80–85° C. The reaction mixture was cooled to room temperature and the layers were separated. The organic layer was concentrated in vacuo to afford a colourless oil. The aqueous layer was extracted with Et2O (3×30 mL). The crude oil and the combined organic extracts were washed with 2N NaOH (3×30 mL) and H2O (3×30 mL). The organics were then dried (Na2SO4), filtered through a small silica gel plug, and concentrated in vacuo to afford the sub-title compound (6.1 g, 79%) as a colourless oil that was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Aicher, CA Van Huis, AR Hurd… - Journal of Medicinal …, 2021 - ACS Publications
Retinoic acid receptor-related orphan receptor γ (RORc, RORγ, or NR1F3) is the nuclear receptor master transcription factor that drives the function and development of IL-17-producing …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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